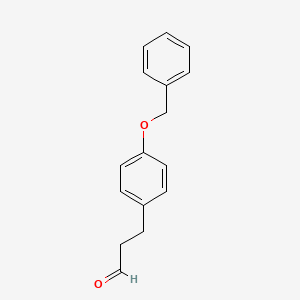

3-(4-(Benzyloxy)phenyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-12H,4,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGQHHFBINKXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 3 4 Benzyloxy Phenyl Propanal

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site in 3-(4-(Benzyloxy)phenyl)propanal, characterized by an electrophilic carbonyl carbon and an adjacent acidic α-carbon. This functionality serves as a gateway for a multitude of chemical transformations, including additions, redox processes, and condensations.

Nucleophilic Additions to the Carbonyl Group

The polar carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon, which concurrently forces the π-electrons of the carbonyl bond onto the oxygen atom. The resulting intermediate is a tetrahedral alkoxide, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org

The reactivity of the aldehyde in this compound is influenced by both electronic and steric factors. A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. wikipedia.orgmasterorganicchemistry.com The addition can be either reversible or irreversible, largely depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strongly basic nucleophiles, such as organometallic reagents and hydrides, result in irreversible additions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Type | Product Class |

|---|---|---|

| Hydride ion (:H⁻) | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Organometallic | Grignard Reagent (R-MgX), Organolithium (R-Li) | Secondary Alcohol |

| Cyanide ion (:CN⁻) | Cyanide Salt (e.g., NaCN, KCN) | Cyanohydrin |

| Enolate ion | Aldehyde/Ketone + Base | β-Hydroxy Aldehyde (Aldol) |

| Amine (R-NH₂) | Primary Amine | Imine |

Oxidation and Reduction Processes

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in synthetic organic chemistry for altering the oxidation state of the molecule.

Oxidation: The conversion of the aldehyde to the corresponding carboxylic acid, 3-(4-(benzyloxy)phenyl)propanoic acid, can be achieved using a variety of common oxidizing agents. Strong oxidants are typically employed for this purpose.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, 3-(4-(benzyloxy)phenyl)propan-1-ol. This is commonly accomplished using hydride-based reducing agents.

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent Class | Common Reagents | Product |

|---|---|---|---|

| Oxidation | Strong Oxidants | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 3-(4-(Benzyloxy)phenyl)propanoic acid |

| Reduction | Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-(4-(Benzyloxy)phenyl)propan-1-ol |

Condensation Reactions and Formation of Heterocyclic Compounds

Condensation reactions involving the aldehyde group of this compound are crucial for carbon-carbon bond formation and the synthesis of complex cyclic structures. These reactions often involve the initial formation of an enolate or a related nucleophile, which then attacks another molecule of the aldehyde or a different electrophile.

One of the most characteristic reactions is the aldol (B89426) condensation. youtube.com In the presence of a base, this compound can react with itself (a self-condensation) or with other carbonyl compounds (a crossed-condensation) to form β-hydroxy aldehydes, which can subsequently dehydrate to yield α,β-unsaturated aldehydes. youtube.comresearchgate.net

Furthermore, this compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. Through multicomponent reactions, the aldehyde can react with compounds containing multiple heteroatoms to construct complex ring systems. For example, derivatives of 3-phenylpropanal (B7769412) have been used in reactions with reagents like 4-thioxothiazolidin-2-one and maleimides to synthesize thiopyrano[2,3-d]thiazoles. researchgate.net Similarly, chalcones derived from this aldehyde can react with hydrazine (B178648) or guanidine (B92328) to form pyrazolines and pyrimidines, respectively. lmaleidykla.lt

Reactivity of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl function. Its reactivity is centered on the benzylic carbon and the ether linkage, offering pathways for deprotection or further functionalization.

Cleavage Strategies for Deprotection to Phenolic Derivatives

Catalytic hydrogenolysis is the most common method, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). This reaction cleaves the carbon-oxygen bond of the ether, yielding the phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

Alternative methods are employed when hydrogenation is not feasible due to the presence of other reducible groups like alkenes or alkynes. These include the use of strong Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) or boron tribromide (BBr₃), which can selectively cleave the benzyl (B1604629) ether. organic-chemistry.orgnih.gov Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another option, particularly effective for electron-rich benzyl ethers. organic-chemistry.orgnih.gov More recently, photochemical methods have also been developed for the mild cleavage of benzyl ethers. researchgate.net

Table 3: Deprotection Strategies for the Benzyloxy Group

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature and pressure | Very common, clean reaction. Not compatible with reducible groups. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃ | Mild to low temperatures | Good for substrates with reducible functional groups. organic-chemistry.orgnih.gov |

| Oxidative Cleavage | DDQ | Mild, often room temperature | Effective, especially for electron-rich systems. organic-chemistry.orgnih.gov |

| Photochemical Cleavage | Photocatalyst, light irradiation | Mild, room temperature | Offers high selectivity under specific conditions. researchgate.net |

Exploration of Benzylic Radical Reactions

The benzylic position of the benzyloxy group—the CH₂ group attached to both the phenyl ring and the ether oxygen—is susceptible to radical reactions. This reactivity stems from the stability of the resulting benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.com

While less common than reactions at the aldehyde, benzylic functionalization can be achieved under specific conditions. For instance, benzylic bromination can be accomplished using radical initiators in the presence of a bromine source like N-bromosuccinimide (NBS). This would introduce a bromine atom at the benzylic carbon, forming a benzylic bromide.

Furthermore, strong oxidizing agents under harsh conditions, such as potassium permanganate (KMnO₄), can lead to the oxidative cleavage of the entire benzylic group, ultimately converting the aromatic ring substituent into a carboxylic acid. masterorganicchemistry.com However, this is a destructive transformation for the intended structure of this compound. The controlled formation and subsequent reaction of benzylic radicals offer a pathway for more subtle modifications. The study of radical-radical reactions, such as the reaction between a phenyl radical and other radical species, provides insight into the potential for forming new carbon-carbon bonds at such activated positions. osti.gov

Reactions Involving the Aromatic Ring

The phenoxy portion of this compound is susceptible to transformations typical of substituted benzene (B151609) rings, particularly electrophilic aromatic substitution. The nature and position of substituents on the ring are pivotal in determining the outcome of these reactions.

Electrophilic Aromatic Substitution Studies

The aromatic ring of this compound contains a benzyloxy group, which is an ortho, para-directing activator for electrophilic aromatic substitution (EAS). princeton.eduacs.org This is due to the lone pairs on the ether oxygen, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. acs.org Conversely, the propanal substituent is a deactivating group and, if directly attached to the ring, would direct incoming electrophiles to the meta position. organicmystery.com In the case of this compound, the aldehyde is separated from the ring by an ethyl chain, diminishing its deactivating inductive effect on the ring's reactivity. Therefore, the directing effect is primarily governed by the activating benzyloxy group.

Aromatic aldehydes and their derivatives are known to undergo various electrophilic substitution reactions, including nitration and halogenation. libretexts.org For instance, the nitration of 4-benzyloxybenzaldehyde, a structurally similar compound, is achieved using a mixture of nitric and sulfuric acids, yielding the 3-nitro derivative. beilstein-journals.org This indicates that the position ortho to the propanal chain (and meta to the benzyloxy group) is the most likely site for substitution.

| Reaction | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Benzyloxy)-3-nitrobenzaldehyde | ~60-70% | beilstein-journals.org |

Transition Metal-Catalyzed Coupling Reactions of Derivatives

While the core structure of this compound is not typically the direct substrate for cross-coupling, its derivatives, particularly those bearing halide or triflate groups on the aromatic ring, are valuable partners in transition metal-catalyzed reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, for example, is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov A derivative of this compound, such as 3-(3-bromo-4-(benzyloxy)phenyl)propanal, could be coupled with various arylboronic acids to introduce diverse aryl substituents. The efficiency of such couplings can be high, with broad functional group tolerance. nih.govnih.gov

The Heck reaction provides another avenue for C-C bond formation, coupling aryl halides with alkenes. wikipedia.orgorganic-chemistry.orgrug.nl A halogenated derivative of this compound could react with various olefins to append unsaturated side chains. The regioselectivity of the Heck reaction is often high, favoring substitution at the less substituted carbon of the alkene. rug.nl

| Reaction Type | Derivative of this compound | Coupling Partner | Catalyst System (Example) | Potential Product Class | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide or triflate | Arylboronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl-substituted propanals | libretexts.orgnih.gov |

| Heck Reaction | Aryl halide or triflate | Alkene (e.g., acrylate, styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl-substituted propanals | wikipedia.orgorganic-chemistry.org |

Tandem and Cascade Reactions Utilizing this compound

The aldehyde functionality in this compound makes it a valuable starting material for tandem and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. nih.gov

One notable transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgnumberanalytics.com this compound can be envisioned as a precursor to the corresponding β-arylethylamine via reductive amination. Subsequent intramolecular cyclization, or reaction with another aldehyde, could then proceed. The aromatic ring, activated by the benzyloxy group, would readily participate in the cyclization step. wikipedia.org

Furthermore, the aldehyde group can participate in cascade reactions such as intramolecular Prins/Friedel-Crafts cyclizations. For instance, a derivative of this compound containing a vinyl group could undergo an intramolecular Prins reaction initiated by a Lewis acid, with the resulting carbocation being trapped by the electron-rich benzyloxy-substituted aromatic ring. beilstein-journals.org Such sequences provide efficient routes to polycyclic structures.

| Reaction Name | Role of this compound | Key Transformation | Potential Product Scaffold | Reference |

|---|---|---|---|---|

| Pictet-Spengler Reaction | Precursor to the β-arylethylamine | Condensation and intramolecular electrophilic aromatic substitution | Tetrahydroisoquinolines | name-reaction.comwikipedia.orgnumberanalytics.com |

| Prins/Friedel-Crafts Cascade | Aldehyde component in a suitably designed substrate | Intramolecular cyclization and aromatic trapping | Polycyclic ethers/amines | beilstein-journals.org |

Application of 3 4 Benzyloxy Phenyl Propanal As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

The structural features of 3-(4-(Benzyloxy)phenyl)propanal make it a suitable precursor for several classes of natural products, particularly those derived from the phenylpropanoid pathway. The benzyl (B1604629) ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved in later synthetic stages to reveal the natural product's structure.

Lignans and neolignans are a large class of polyphenolic compounds found in plants, characterized by the coupling of two or more C6-C3 (phenylpropane) units. psu.edu this compound serves as a key C6-C3 building block in the laboratory synthesis of these scaffolds. Its aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and couplings, to construct the characteristic linkages found in these natural products. mdpi.com

For example, in synthetic strategies targeting dibenzylbutyrolactone lignans, the propanal moiety can be elaborated to form the lactone ring, while the benzyloxyphenyl group constitutes one of the aromatic portions of the final structure. chemrxiv.org Synthetic routes often involve the coupling of two phenylpropane derivatives, and this compound is a common choice for one of these units. researchgate.net The benzyl protecting group is typically removed under mild hydrogenolysis conditions at a late stage of the synthesis to afford the final natural product. While many syntheses focus on related phenylpropane units, the fundamental reactions highlight the utility of the 3-phenylpropanal (B7769412) structure in building these complex molecules. nih.govissnpschool.orgresearchgate.netnih.gov

Table 1: Key Synthetic Transformations Involving Phenylpropanal Analogs in Lignan Synthesis

| Target Scaffold | Key Reaction Type | Precursor Type | Reference |

|---|---|---|---|

| Dibenzylbutyrolactol | [3+2] Cycloaddition | Phenylpropane derivatives | chemrxiv.org |

| Aryltetralin | Intramolecular Heck Reaction | Benzhydryl intermediate | nih.gov |

| Furofuran Lignans | Aldol Condensation | Dihydrofuran precursor | researchgate.net |

Aromatic polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs) and are known for their complex cyclic structures. nih.govresearchgate.net While the biosynthesis often starts with small carboxylic acid units like acetyl-CoA and malonyl-CoA, laboratory syntheses can employ larger, more complex building blocks. nih.gov

This compound can serve as a precursor to a C6-C3 unit that is incorporated into a larger polyketide-like chain through strategic bond-forming reactions. The aldehyde functionality allows for condensation reactions (e.g., aldol or Knoevenagel) with other intermediates, extending the carbon chain. Subsequent cyclization and aromatization steps, often mimicking biosynthetic pathways, can then form the characteristic polycyclic aromatic core. The benzyloxy group protects the phenol (B47542) during these transformations, which may involve harsh reagents or conditions, before its final deprotection.

Synthesis of Advanced Organic Intermediates

Beyond natural product synthesis, this compound is a starting material for creating other valuable organic molecules that are not themselves final targets but are crucial for other synthetic applications.

The synthesis of single-enantiomer drugs and other chiral molecules often relies on chiral auxiliaries or chiral ligands. google.comgoogle.com this compound can be chemically modified to produce such molecules. For instance, the aldehyde can be reacted with a chiral amine to form a chiral imine or enamine, or it can undergo asymmetric aldol or alkylation reactions to install a stereocenter. The resulting chiral molecule, bearing the bulky benzyloxyphenyl group, can then be used to direct the stereochemical outcome of subsequent reactions. The synthesis of chiral quinazolinones, for example, has been achieved using related benzyloxy-phenyl structures as part of the molecular design. nih.gov

Similarly, the scaffold of this compound can be elaborated into multidentate ligands for asymmetric catalysis. The phenyl ring and the propyl chain can be functionalized with donor atoms like nitrogen, phosphorus, or oxygen, creating a chiral pocket around a metal center to control the enantioselectivity of a catalyzed reaction.

In polymer science, monomers are the fundamental repeating units that form a polymer chain. technochemical.compolysciences.com this compound can be converted into various monomers. For example, the aldehyde group can be transformed into a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety, through reactions like Wittig olefination or aldol condensation followed by dehydration.

The resulting monomer contains a bulky benzyloxyphenyl pendant group. Polymerization of such monomers can lead to polymers with specific structural features. mdpi.com The benzyl group can later be removed from the polymer, yielding a polyphenolic material. The synthesis of novel benzoxazine (B1645224) monomers containing phenyl propargyl ether groups illustrates a related strategy where phenylpropane-like units are incorporated into polymerizable structures. researchgate.net

Table 2: Potential Monomer Synthesis from this compound

| Reaction Type | Resulting Functional Group | Monomer Class |

|---|---|---|

| Wittig Reaction | Vinyl | Substituted Styrene |

| Horner-Wadsworth-Emmons | Acrylate | Acrylate |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Vinyl Ketone/Ester |

Construction of Novel Molecular Architectures

The unique combination of a reactive aldehyde and a protected phenol in this compound makes it a useful tool for constructing novel, non-natural molecular architectures. These structures are often designed to study fundamental concepts in molecular recognition, self-assembly, or host-guest chemistry.

For instance, the compound can be used as a building block in the synthesis of macrocycles or molecular cages. The aldehyde group can participate in multiple bond-forming reactions to create large ring systems, while the benzyloxyphenyl group can be oriented to form specific cavities or binding sites within the larger structure. The study of supramolecular architectures derived from related propiophenone (B1677668) compounds, such as phloretin, demonstrates how these phenylpropane units can be used to build complex three-dimensional frameworks through various non-covalent interactions like hydrogen bonding. scirp.org Furthermore, related benzyloxy-substituted heterocyclic systems have been synthesized to create new molecular scaffolds. mdpi.com

Spectroscopic and Advanced Structural Elucidation Research of 3 4 Benzyloxy Phenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic compounds like 3-(4-(Benzyloxy)phenyl)propanal. This method provides comprehensive details regarding the chemical environment, connectivity, and three-dimensional arrangement of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons are observed. The aldehydic proton typically manifests as a triplet around 9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. Aromatic protons from the two phenyl rings resonate between 6.8 and 7.5 ppm. The benzylic methylene protons (-CH₂-O-) appear as a singlet near 5.1 ppm, while the two methylene groups of the propanal chain are visible as multiplets in the upfield region. For instance, the ¹H NMR spectrum of the related compound 3-phenylpropanal (B7769412) shows the aldehydic proton at approximately 9.8 ppm. hmdb.ca

The ¹³C NMR spectrum provides complementary information about the carbon framework. The highly deshielded carbonyl carbon of the aldehyde is found at about 202 ppm. libretexts.org Aromatic carbons produce signals in the 115 to 160 ppm range, with the carbon atom bonded to oxygen appearing most downfield in this region. The benzylic methylene carbon and the carbons of the propanal side chain resonate at higher field strengths. For example, in 3-phenylpropanal, the carbonyl carbon resonates at 201.46 ppm. nih.gov

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to map the molecular connectivity, advanced 2D NMR techniques are utilized. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies correlations between coupled protons, usually on adjacent carbons. In the case of this compound, the COSY spectrum would display a clear correlation between the aldehydic proton and the protons of the neighboring methylene group (C2), as well as between the protons of the two methylene groups in the propanal chain (C2 and C3).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, which is crucial for assigning carbon signals based on previously assigned proton signals. columbia.edu For example, the aldehydic proton signal would correlate with the C1 carbonyl carbon signal, and the methylene proton signals would correlate with their respective carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 1 (CHO) | ~9.8 (t) | ~202 | C2, C3 |

| 2 (CH₂) | ~2.9 (t) | ~45 | C1, C3, C4 |

| 3 (CH₂) | ~2.7 (t) | ~29 | C2, C4, C5/C9 |

| 4 | - | ~131 | - |

| 5, 9 | ~7.1 (d) | ~130 | C3, C4, C7 |

| 6, 8 | ~6.9 (d) | ~115 | C4, C10 |

| 7 | - | ~157 | - |

| 10 (OCH₂) | ~5.1 (s) | ~70 | C7, C11 |

| 11 | - | ~137 | - |

| 12, 16 | ~7.4 (d) | ~128 | C10, C14 |

| 13, 15 | ~7.4 (t) | ~128 | C11 |

| 14 | ~7.3 (t) | ~127 | C12, C16 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. t = triplet, d = doublet, s = singlet. |

Dynamic NMR for Rotational Barriers and Conformational Exchange

The presence of several rotatable single bonds in this compound allows for multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of these conformational changes, such as rotation around the C-O and C-C single bonds. youtube.comresearchgate.net By analyzing NMR line-shape changes at various temperatures, the energy barriers for these rotations can be determined. organicchemistrydata.org For a molecule like this compound, restricted rotation around the C(aryl)-CH₂ or O-CH₂(benzyl) bonds could result in distinct NMR signals for the aromatic protons at low temperatures, which would merge as the temperature increases. researchgate.net

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. The fragmentation patterns observed provide critical information about the molecule's structure. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, which are used to determine the elemental formula of the parent ion and its fragments. imrpress.commdpi.com For this compound (C₁₆H₁₆O₂), the precise mass of the molecular ion [M]⁺˙ is calculated from the most abundant isotopes of carbon, hydrogen, and oxygen. This accurate mass measurement confirms the molecular formula and distinguishes it from other compounds with the same nominal mass. The use of HRMS has been demonstrated in the characterization of other benzyloxy compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, such as the molecular ion, and inducing its fragmentation. wikipedia.orgnationalmaglab.org The resulting product ions are then analyzed to elucidate fragmentation pathways and confirm the molecule's connectivity. nih.gov The most likely fragmentation for this compound is benzylic cleavage, forming the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragmentation is the loss of the propanal side chain, resulting in a fragment corresponding to the 4-(benzyloxy)phenyl moiety. libretexts.org The McLafferty rearrangement, characteristic of aldehydes with a γ-hydrogen, may also occur, leading to the elimination of a neutral alkene molecule. The fragmentation of ethers and aldehydes has been studied using tandem mass spectrometry. researchgate.netresearchgate.net

Table 2: Plausible Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 240 [M]⁺˙ | 91 | C₉H₉O₂ | Tropylium ion (C₇H₇⁺) |

| 240 [M]⁺˙ | 199 | C₂H₅O | [M - C₂H₅O]⁺ |

| 240 [M]⁺˙ | 107 | C₈H₉O | [p-hydroxybenzyl cation]⁺ |

| 240 [M]⁺˙ | 211 | CHO | [M - CHO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique molecular fingerprint. jkps.or.kr

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the aldehyde group between 1720 and 1740 cm⁻¹. orgchemboulder.com The C-H stretching vibration of the aldehyde proton typically appears as two weak bands around 2720 and 2820 cm⁻¹. orgchemboulder.comspectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene groups are found just below 3000 cm⁻¹. dergipark.org.tr The C-O-C stretching vibrations of the ether linkage would be visible in the fingerprint region, around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Raman spectroscopy offers complementary data. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ range. The symmetric C-O-C stretch may also be more prominent in the Raman spectrum than in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | ~2820, ~2720 orgchemboulder.comspectroscopyonline.com |

| Aromatic C-H Stretch | >3000 dergipark.org.tr |

| Aliphatic C-H Stretch | <3000 dergipark.org.tr |

| Aldehyde C=O Stretch | ~1730 orgchemboulder.comspectroscopyonline.com |

| Aromatic C=C Stretch | ~1610, ~1510, ~1450 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1040 |

| Out-of-plane Aromatic C-H Bending | ~830 |

X-ray Crystallography of Derivatives for Solid-State Structural Determination

One such derivative that has been structurally characterized is 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one . The single-crystal X-ray diffraction data for this compound reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis of the crystal structure indicates that the pyran ring adopts a distorted half-chair conformation. nih.gov The dihedral angle between the naphthalene (B1677914) ring system and the plane of the pyran ring is 10.79 (9)°. nih.gov Furthermore, the benzene (B151609) and phenyl rings are inclined to the naphthalene unit by 54.39 (9)° and 52.65 (12)°, respectively, and to each other by 74.80 (14)°. nih.gov

The solid-state packing of this derivative is stabilized by a network of intermolecular C—H⋯O hydrogen bonds, which form inversion dimers. nih.gov These dimers are further linked into chains that are interconnected by C—H⋯π interactions, creating sheet-like structures. nih.gov This detailed structural information is invaluable for understanding the forces that govern the self-assembly of such molecules in the solid state.

Table 1: Crystallographic Data for 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₂₀O₃ |

| Molecular Weight | 379.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9632 (4) |

| b (Å) | 35.846 (2) |

| c (Å) | 7.7879 (5) |

| β (°) | 100.375 (3) |

| Volume (ų) | 1912.1 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Another related compound, (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one , a chalcone (B49325) derivative, also provides insight into the structural behavior of benzyloxy-substituted aromatic compounds. In its crystal structure, the two phenyl rings of the chalcone core are not coplanar, exhibiting a dihedral angle of 26.43 (10)°. nih.gov The benzyloxy groups adopt orientations that minimize steric hindrance, with the pendant phenyl rings being significantly twisted relative to the ring to which they are attached. nih.gov The crystal packing is characterized by weak C—H⋯O and C—H⋯π interactions. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

When derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopy becomes an indispensable tool for their characterization. The two primary techniques in this area are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The resulting spectrum is characteristic of the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores. For chiral derivatives of this compound, the aromatic rings and the carbonyl group would act as chromophores, and their relative orientations would give rise to a specific CD signature. This technique is highly sensitive to conformational changes and can be used to determine the enantiomeric purity of a sample. A racemate (an equal mixture of both enantiomers) is CD-silent.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the absolute configuration of a chiral center, often exhibiting what is known as a Cotton effect—a characteristic peak and trough—in the vicinity of an absorption band of a chromophore.

Currently, there is a notable absence of published research detailing the chiroptical properties of specific chiral derivatives of this compound. However, the principles of CD and ORD spectroscopy are widely applied to other chiral aromatic compounds. For instance, studies on chiral poly(1,4-phenylene)s have demonstrated that the introduction of a chiral side chain can induce a helical conformation in the polymer backbone, leading to strong CD signals in the aggregated state. chemrxiv.org This highlights the potential of chiroptical methods to probe the supramolecular chirality that could arise in derivatives of this compound.

Should chiral derivatives of this compound be synthesized, for example, through asymmetric synthesis leading to an enantiomerically enriched product, CD and ORD would be crucial for:

Determining Enantiomeric Excess (ee): By comparing the CD signal intensity of a sample to that of the pure enantiomer, the enantiomeric excess can be quantified.

Assigning Absolute Configuration: By comparing the experimental CD or ORD spectrum to spectra predicted by quantum chemical calculations or to the spectra of structurally related compounds with known absolute configurations, the absolute stereochemistry of a new chiral derivative can be established.

The application of these powerful analytical techniques will undoubtedly play a significant role in advancing the understanding of the structure-property relationships in this class of compounds.

Theoretical and Computational Chemistry Studies on 3 4 Benzyloxy Phenyl Propanal

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular InteractionsNo molecular dynamics simulation studies have been published that explore the conformational landscape, flexibility, or non-covalent interactions of 3-(4-(Benzyloxy)phenyl)propanal in various solvent environments or with other molecules.

The absence of such fundamental computational research limits a deeper, molecular-level understanding of this compound's properties and behavior. Future computational studies would be invaluable for elucidating its electronic characteristics, predicting its reactivity in various chemical reactions, and understanding its dynamic behavior, thereby supporting its potential applications in synthetic chemistry and drug design.

Quantitative Structure-Activity Relationship (QSAR) Model Development (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its activities or properties. mdpi.comljmu.ac.uk While traditionally used to predict biological activity, the QSAR/QSPR approach is also highly effective in predicting the physicochemical properties of chemical substances, which is essential for various applications in chemistry and environmental science. researchgate.netnih.gov This methodology is founded on the principle that the structure of a molecule dictates its properties. mdpi.com

The development of a QSAR/QSPR model involves creating a mathematical equation that links the property of interest to numerical values representing the molecule's structure, known as molecular descriptors. mdpi.com These descriptors can be categorized based on the aspects of the molecular structure they represent, such as constitutional, physicochemical, or topological features. mdpi.comunibo.it For a compound like this compound, a model could be developed to predict properties such as boiling point, water solubility, or the octanol/water partition coefficient.

To construct such a model, a dataset of diverse compounds with known experimental values for the target property is required. For each compound in the set, a wide range of molecular descriptors is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then employed to find the best correlation between a subset of these descriptors and the property. researchgate.netnih.gov The resulting equation forms the QSAR model, which must be rigorously validated to ensure its statistical robustness and predictive power. unibo.it

For this compound, numerous descriptors can be computationally generated to build a QSPR model. These descriptors quantify various aspects of the molecule's structure, including its size, shape, electronic distribution, and hydrophobicity. While a specific, validated QSPR model for this exact compound is not publicly available, the table below lists the types of descriptors that would be fundamental to its development. The values provided are for the structurally similar compound 3-(4-benzylphenyl)propanal and serve as an illustrative example of the data used in such models. nih.gov

Table 1: Examples of Computed Molecular Descriptors for QSAR/QSPR Model Development (Note: Values are for the related compound 3-(4-benzylphenyl)propanal and are for illustrative purposes)

| Descriptor | Description | Illustrative Value | Reference |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 224.30 g/mol | nih.gov |

| XLogP3-AA | A computed value for the octanol/water partition coefficient (logP), indicating hydrophobicity. | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | The number of hydrogen atoms attached to electronegative atoms (N, O, F). | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | The number of electronegative atoms (N, O, F) with lone pairs. | 1 | nih.gov |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 5 | nih.gov |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of transport properties. | 17.1 Ų | nih.gov |

| Complexity | A measure of the intricacy of the molecular structure. | 210 | nih.gov |

A hypothetical QSPR model for predicting a property like the octanol/water partition coefficient (logP) would take the form of an equation where logP is a function of descriptors like molecular weight, polar surface area, and rotatable bond count. Once established and validated, this model could accurately predict the logP for new or unmeasured compounds with similar structural features.

Retrosynthetic Analysis Algorithms Applied to this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. fiveable.mersc.org It involves conceptually deconstructing a target molecule into simpler, commercially available precursors by breaking key chemical bonds, a process known as disconnection. lkouniv.ac.inchemistry.coach Computational algorithms automate this process by applying a vast database of known chemical reactions and transformation rules to identify plausible synthetic routes. rsc.org These data-driven methods work backward from the target molecule, generating potential precursors at each step until readily available starting materials are reached. lkouniv.ac.in

For a target molecule like this compound, a retrosynthetic algorithm would identify several key structural features amenable to disconnection: the ether linkage, the aldehyde functional group, and the carbon-carbon bond connecting the propanal sidechain to the aromatic ring. deanfrancispress.com The analysis proceeds by prioritizing disconnections that correspond to reliable and high-yielding chemical reactions.

A plausible retrosynthetic pathway for this compound could involve two primary disconnections:

C-O Ether Disconnection: The bond between the benzyl (B1604629) group and the phenolic oxygen is a prime candidate for disconnection. This is a common strategy for synthesizing ethers. lkouniv.ac.indeanfrancispress.com This break suggests a Williamson ether synthesis in the forward direction.

C-C Bond Disconnection: The bond between the aromatic ring and the propanal sidechain can be disconnected. This suggests a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation followed by reduction, or a palladium-catalyzed cross-coupling reaction like the Mizoroki-Heck reaction. nih.gov

An algorithm might also suggest a Functional Group Interconversion (FGI), for example, recognizing that the propanal moiety can be derived from the oxidation of a primary alcohol, 3-[4-(benzyloxy)phenyl]-1-propanol. fiveable.mechemicalbook.com

The table below outlines a potential retrosynthetic analysis for this compound, detailing the disconnections and the corresponding synthons (idealized fragments) and synthetic equivalents (actual reagents). lkouniv.ac.in

Table 2: Retrosynthetic Analysis of this compound

| Step | Target Molecule/Intermediate | Disconnection Strategy | Synthon(s) | Synthetic Equivalent(s) |

| 1 | This compound | Functional Group Interconversion (FGI) | 3-[4-(Benzyloxy)phenyl]-1-propanol | 3-[4-(Benzyloxy)phenyl]-1-propanol (precursor) + Mild Oxidizing Agent (e.g., PCC) |

| 2 | 3-[4-(Benzyloxy)phenyl]-1-propanol | C(aryl)-O Bond (Ether) | Phenolic anion and benzyl cation | 4-(3-Hydroxypropyl)phenol and Benzyl bromide (or chloride) |

| 3 | 4-(3-Hydroxypropyl)phenol | C(aryl)-C(alkyl) Bond | Phenolic acylium ion and propyl anion equivalent | 4-Hydroxyacetophenone (as a starting point for chain elongation) |

Derivatives and Analogues of 3 4 Benzyloxy Phenyl Propanal: Synthesis and Academic Exploration

Systematic Structural Modifications and Their Impact on Reactivity

The reactivity of the 3-(4-(benzyloxy)phenyl)propanal scaffold can be finely tuned through systematic structural modifications. These changes, which can be made to the aromatic ring, the propanal side chain, or the benzyloxy group, have a significant impact on the molecule's chemical behavior and potential applications.

Academic research has shown that altering the functional groups on the core structure influences its properties. For instance, in studies on related benzyloxybenzaldehyde derivatives, the introduction of substituents onto the aromatic ring has a demonstrable effect on inhibitory activity against certain enzymes. mdpi.com The position and electronic nature of these substituents are critical; a methoxy (B1213986) group at the meta position relative to the aldehyde can lead to different activity levels compared to other substitution patterns. mdpi.com Furthermore, the aldehyde functionality itself is often crucial for the compound's activity, as its reduction to an alcohol or oxidation to a carboxylic acid can significantly diminish its biological effect. mdpi.com

Modifications to the propanal side chain also profoundly alter reactivity. Creating an unsaturated analogue, such as a 3-aryl-2-propenal, introduces an α,β-unsaturated aldehyde system. This conjugation increases the electrophilicity of the molecule, making it more susceptible to reactions like Michael additions compared to its saturated propanal counterpart. The choice of substituents on the phenyl ring, such as hydroxyl groups, can also influence properties by altering polarity.

The following table summarizes research findings on how specific structural modifications affect the reactivity and properties of related aldehyde scaffolds.

| Structural Modification | Scaffold | Observed Impact on Reactivity/Properties | Reference |

| Introduction of methoxy groups on the phenyl ring | Benzyloxybenzaldehyde | Alters inhibitory activity; effect is position-dependent. | mdpi.com |

| Reduction of aldehyde to alcohol | Benzyloxybenzaldehyde | Significantly reduces cytotoxicity in studied models. | mdpi.com |

| Oxidation of aldehyde to carboxylic acid | Benzyloxybenzaldehyde | Significantly reduces cytotoxicity in studied models. | mdpi.com |

| Introduction of α,β-unsaturation (propenal vs. propanal) | Arylpropanal | Increases electrophilicity and reactivity in Michael additions. | |

| Introduction of electron-donating groups (e.g., methoxy, benzyloxy) | Indole-3-carbaldehyde | Enhances reaction yields in certain cyclization reactions. | acs.org |

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Understanding the intricate pathways of chemical reactions often requires precise tracking of atoms as they transform from reactants to products. The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating these reaction mechanisms. researchgate.netuea.ac.uk By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H/deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the fate of specific parts of the molecule through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

There are two primary strategies for preparing isotopically labeled compounds researchgate.net:

Isotope Exchange Reactions: In this approach, a suitable atom in the final, unlabeled compound is exchanged for its isotope. A common example is H/D exchange, where protons in the molecule are swapped for deuterium atoms, often by treatment with a deuterium source like D₂O. acs.org This method can reveal information about reversible C-H bond activation steps in a reaction mechanism. acs.org

Synthesis from Labeled Precursors: This involves constructing the target molecule from starting materials that already contain the isotopic label. researchgate.net For instance, to create a ¹³C-labeled version of this compound, one might start with a ¹³C-labeled benzaldehyde (B42025) or a labeled three-carbon building block. This bottom-up approach allows for precise placement of the label at a specific position in the molecule.

The use of isotopically labeled substrates is crucial for studying kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. nih.gov Observing a KIE can indicate that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction, providing deep insight into the catalytic mechanism. nih.gov While specific literature on the isotopic labeling of this compound is not prevalent, the established principles of isotopic labeling are broadly applicable for mechanistic investigations involving this and related scaffolds. researchgate.netnih.gov For example, the successful synthesis of a ¹¹C-radiolabeled aldehyde for use in fast cross-coupling reactions demonstrates the feasibility of incorporating isotopes into complex aldehyde structures. rug.nl

Exploration of Related Arylpropanal and Benzyloxy-Substituted Aldehyde Scaffolds

The chemical space surrounding this compound includes a wide variety of related arylpropanals and benzyloxy-substituted aldehydes. The synthesis and study of these related scaffolds provide a broader context for understanding its chemistry and offer pathways to new derivatives.

Arylpropanals: The simplest compound in this class is 3-phenylpropanal (B7769412), which consists of a phenyl group attached to a propanal chain. nih.govchemspider.com This basic structure is a common building block and fragrance component. The synthesis of more complex arylpropanals often involves multi-step sequences. For example, the formation of 3,4-dibenzyloxy phenylacetic aldehyde (a related phenylacetaldehyde) has been achieved through a process starting with 3,4-dihydroxybenzaldehyde. google.com This involves first protecting the hydroxyl groups via a benzylation reaction to form 3,4-dibenzyloxybenzaldehyde, followed by an epoxidation reaction with methyl chloroacetate (B1199739) and subsequent rearrangement to yield the target aldehyde. google.com

Benzyloxy-Substituted Aldehydes: The benzyloxy group is a common protecting group for phenols and alcohols in organic synthesis due to its relative stability and the ease with which it can be removed by hydrogenolysis. The synthesis of aldehydes containing this group is therefore of significant interest. A process for producing benzyloxyacetaldehyde involves the oxidation of 2-benzyloxyethanol using hypochlorous acid in the presence of a nitroxy radical catalyst. google.com This method highlights a controlled oxidation that avoids over-oxidation to the corresponding carboxylic acid. google.com The synthesis of various functionalized benzyloxybenzaldehydes has also been explored, often starting from the corresponding hydroxybenzaldehydes and reacting them with substituted benzyl (B1604629) halides. mdpi.com

The table below outlines some related aldehyde scaffolds and their synthetic precursors.

| Compound Name | Scaffold Type | Precursor(s) | Synthetic Method Highlight | Reference |

| 3-Phenylpropanal | Arylpropanal | Not specified in detail | A fundamental arylpropanal structure. | nih.gov, chemspider.com |

| Benzyloxyacetaldehyde | Benzyloxy-Substituted Aldehyde | 2-Benzyloxyethanol | Oxidation using hypochlorous acid and a nitroxy radical catalyst. | google.com |

| 3,4-Dibenzyloxy phenylacetic aldehyde | Benzyloxy-Substituted Arylaldehyde | 3,4-Dihydroxybenzaldehyde, Methyl chloroacetate | Benzylation followed by epoxidation and rearrangement. | google.com |

| Substituted Benzaldehydes | Benzyloxy-Substituted Arylaldehyde | Weinreb amides, Organolithium reagents | Two-step, one-pot reduction/cross-coupling procedure. | rug.nl |

The exploration of these related structures not only expands the library of available chemical entities but also provides valuable insights into the synthetic routes and chemical properties that are relevant to the study of this compound itself.

Future Directions and Emerging Research Avenues for 3 4 Benzyloxy Phenyl Propanal

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting towards more efficient, safer, and automated processes. nih.gov Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents. rsc.org For a molecule like 3-(4-(benzyloxy)phenyl)propanal, flow chemistry could be instrumental in several key transformations. For instance, the selective oxidation or reduction of the aldehyde functionality can be precisely controlled in a flow regime, minimizing the formation of byproducts often encountered in batch processes. beilstein-journals.org Furthermore, multi-step sequences involving this compound could be telescoped into a continuous process, eliminating the need for intermediate purification and significantly reducing synthesis time. rsc.org

Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, represent the next frontier in chemical synthesis. nih.gov These platforms can rapidly screen a wide array of reaction conditions to identify optimal parameters for transformations involving this compound. nih.gov For example, the coupling of this aldehyde with various nucleophiles in the presence of different catalysts and solvents could be systematically explored to build libraries of novel compounds. chemrxiv.orgsigmaaldrich.com The integration of automated synthesis with machine learning algorithms could further accelerate the discovery of new reactions and synthetic routes starting from this compound.

Table 1: Potential Flow Chemistry Applications for this compound

| Transformation | Potential Advantages in Flow Chemistry |

| Selective Reduction to Alcohol | Improved temperature control to prevent over-reduction. |

| Oxidation to Carboxylic Acid | Enhanced safety when using strong oxidants. |

| Reductive Amination | Efficient mixing of reagents leading to higher yields. |

| Aldol (B89426) Condensation | Precise control of reaction time to minimize side reactions. nih.gov |

Exploration in Photoredox and Electroorganic Synthesis

In recent years, photoredox and electroorganic synthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. nih.gov Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.gov For this compound, photoredox catalysis could open up new avenues for its functionalization. For example, the aldehyde moiety could be a substrate for α-alkylation or arylation reactions, allowing for the introduction of new carbon-carbon bonds at the position adjacent to the carbonyl group. acs.org Additionally, the benzylic ether, while generally stable, could potentially be cleaved under specific photoredox conditions, offering a mild deprotection strategy. mpg.de

Electroorganic synthesis, on the other hand, employs an electric current to drive chemical reactions, often obviating the need for stoichiometric reagents. nih.gov The aldehyde group of this compound is electrochemically active and could undergo a variety of transformations, such as reduction to the corresponding alcohol or coupling reactions to form pinacols. acs.orgacs.org Furthermore, the aromatic ring could be a target for electrochemical modifications, such as C-H functionalization or coupling reactions, providing access to a diverse range of derivatives. The use of electrochemical methods could lead to greener and more atom-economical synthetic routes. rsc.org

Table 2: Hypothetical Photoredox and Electroorganic Transformations of this compound

| Method | Potential Transformation | Product Type |

| Photoredox Catalysis | α-Benzylation of the aldehyde | Substituted Aldehyde acs.org |

| Photoredox Catalysis | Reductive coupling with alkenes | Functionalized Alcohol |

| Electroorganic Synthesis | Anodic oxidation of the aromatic ring | Quinone Derivative |

| Electroorganic Synthesis | Cathodic reduction of the aldehyde | 1,2-Diol (Pinacol) |

Development of Novel Catalytic Systems for Transformations of this compound

The development of new catalytic systems is a cornerstone of modern organic synthesis. For a molecule with multiple functional groups like this compound, the discovery of catalysts that can selectively act on one part of the molecule while leaving others intact is of paramount importance. For instance, novel transition-metal catalysts could be developed for the chemo- and regioselective C-H functionalization of the aromatic rings, allowing for the introduction of new substituents at specific positions. Furthermore, new organocatalysts could be designed for the enantioselective transformation of the aldehyde group, providing access to chiral building blocks. nih.gov

Recent advancements in catalysis, such as the use of earth-abundant metals and the development of biocatalytic systems, also hold promise for the future of this compound chemistry. For example, iron or copper-based catalysts could be employed for various coupling reactions, offering a more sustainable alternative to precious metal catalysts. Biocatalysis, using enzymes or whole-cell systems, could enable highly selective and environmentally friendly transformations of the molecule, such as stereoselective reductions or oxidations. The development of such novel catalytic systems would greatly expand the synthetic utility of this compound.

Potential as a Synthon in Unexplored Chemical Transformations

The unique combination of functional groups in this compound makes it an attractive synthon for use in a variety of unexplored chemical transformations. Its aldehyde functionality can participate in a wide range of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com For example, it could be a key component in Passerini or Ugi reactions, leading to the synthesis of diverse libraries of peptidomimetics and other biologically relevant scaffolds.

Moreover, the propanal side chain offers opportunities for the construction of various heterocyclic systems through intramolecular cyclization reactions. For instance, following a reaction at the aldehyde, the resulting intermediate could undergo cyclization onto the aromatic ring to form chromane or other related heterocyclic structures. The benzyloxy-protected phenol (B47542) provides a handle for further modifications, such as deprotection followed by the introduction of new functional groups or coupling to other molecular fragments. The exploration of this compound in these and other novel transformations is a promising area for future research.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.7–9.9 ppm and the benzyloxy group’s methylene protons (δ 4.9–5.1 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ confirms the aldehyde group .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 256.3 (C₁₆H₁₆O₃) .

How does the benzyloxy group influence the compound’s reactivity in oxidation reactions?

Advanced

The benzyloxy group acts as an electron-donating substituent, stabilizing intermediates during oxidation. For instance, oxidation with KMnO₄ in acidic conditions yields 3-(4-(benzyloxy)phenyl)propanoic acid, confirmed by HPLC and NMR . Competing pathways (e.g., over-oxidation to CO₂) require careful pH control (<3.0) to minimize degradation .

What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

Advanced

Stereocontrol at the propanal carbon is complicated by racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce enantioselectivity. For example, (S)-BINOL-derived catalysts achieve ~85% ee in aldol reactions .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Discrepancies in antimicrobial or anti-inflammatory activity may arise from impurities or assay conditions. Mitigation strategies include:

- Purity Analysis : HPLC with a C18 column (retention time ~12.3 min) to confirm >98% purity .

- Biological Replicates : Use ≥3 independent assays with standardized cell lines (e.g., RAW 264.7 macrophages for inflammation studies) .

What polymer applications utilize this compound, and how is its performance validated?

Basic

The aldehyde group enables crosslinking in epoxy resins, enhancing thermal stability (TGA shows decomposition >300°C). Mechanical strength is tested via ASTM D638 (tensile strength ~45 MPa) .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

- Storage : Keep under argon at 2–8°C to prevent aldehyde oxidation .

- PPE : Nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can computational modeling predict the compound’s reactivity in novel reactions?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the LUMO (-1.8 eV) localizes at the aldehyde, favoring nucleophilic attacks (e.g., Grignard reactions) .

What analytical techniques differentiate this compound from its oxidation byproducts?

Q. Advanced

- HPLC-DAD : Monitor retention times (propanal: 8.2 min; propanoic acid: 10.5 min) .

- TLC : Rf values of 0.6 (propanal) vs. 0.3 (propanoic acid) using hexane:EtOAc (3:1) .

How does substituent variation on the phenyl ring affect the compound’s biological activity?

Advanced

Replacing benzyloxy with electron-withdrawing groups (e.g., nitro) reduces antimicrobial efficacy (MIC increases from 8 µg/mL to >64 µg/mL). QSAR models highlight hydrophobicity (logP ~3.2) as critical for membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.